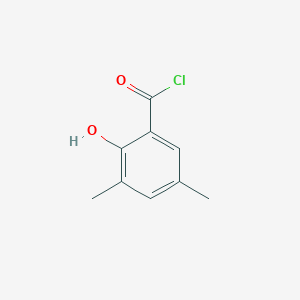

2-Hydroxy-3,5-dimethylbenzoyl chloride

Description

Properties

CAS No. |

121031-61-6 |

|---|---|

Molecular Formula |

C9H9ClO2 |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-hydroxy-3,5-dimethylbenzoyl chloride |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-6(2)8(11)7(4-5)9(10)12/h3-4,11H,1-2H3 |

InChI Key |

WEHUXUALXCVFNG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C(=O)Cl)O)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)Cl)O)C |

Synonyms |

Benzoyl chloride, 2-hydroxy-3,5-dimethyl- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2-Hydroxy-3,5-dimethylbenzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its reactivity as an acylating agent allows it to form derivatives such as:

- Amides: By reacting with amines.

- Esters: Through reaction with alcohols.

- Thioesters: Via reaction with thiols.

These derivatives are crucial for creating complex molecules used in pharmaceuticals and agrochemicals.

Biological Applications

In biological research, this compound is utilized for:

- Modification of Biomolecules: It can be used to modify proteins and enzymes to study their mechanisms and interactions.

- Drug Development: The compound is investigated for its potential role as a pharmaceutical intermediate, particularly in synthesizing active pharmaceutical ingredients (APIs).

Material Science

The compound is also applied in the development of specialty chemicals and materials, including:

- Polymers and Resins: It can be used in the synthesis of polymeric materials that exhibit specific properties suitable for coatings and adhesives.

- Photoprotective Agents: As a derivative of benzophenone, it may absorb UV radiation, making it useful in sunscreens and cosmetic formulations.

Case Studies

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of this compound in synthesizing a key intermediate for a new class of anti-inflammatory drugs. The reaction conditions were optimized to achieve high yields and purity, showcasing its utility in drug development.

Case Study 2: Modification of Enzyme Activity

Research involving the modification of enzyme activity through acylation with this compound revealed insights into enzyme mechanisms. The introduction of the acyl group altered substrate specificity and catalytic efficiency, providing valuable data for enzyme engineering.

Comparison with Similar Compounds

Structural and Electronic Comparisons

2,5-Dimethoxybenzoyl Chloride

- Structure : Methoxy groups at 2- and 5-positions (vs. hydroxyl and methyl groups in 2-Hydroxy-3,5-dimethylbenzoyl chloride) .

- Reactivity : Methoxy groups are electron-donating, reducing the electrophilicity of the carbonyl carbon compared to the electron-withdrawing hydroxyl group. This results in slower reaction kinetics in nucleophilic substitutions.

- Physical Properties : Higher boiling point (306.7±22.0 °C) and density (1.2±0.1 g/cm³) due to increased molecular weight and polarity .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: 3,4-Dihydroxy groups and a propenoic acid chain (vs. a single hydroxyl and acyl chloride group) .

- Reactivity : The dihydroxy configuration enables strong antioxidant activity and metal chelation, unlike the acyl chloride’s electrophilic reactivity.

- Applications : Used in pharmacological and food research as a reference standard or antioxidant, contrasting with this compound’s role as a synthetic precursor .

2-(2-Hydroxy-3,5-di-tert-octylphenyl)-2H-benzotriazole

- Structure : Bulky tert-octyl groups at 3- and 5-positions and a benzotriazole moiety (vs. methyl groups and acyl chloride) .

- Reactivity : Steric hindrance from tert-octyl groups significantly reduces reactivity toward nucleophiles, making it more stable. This compound is used as a UV stabilizer in polymers, unlike the reactive acyl chloride .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-hydroxy-3,5-dimethylbenzoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chlorination of the corresponding carboxylic acid using reagents like oxalyl chloride in dichloromethane (DCM) with catalytic DMF. Reaction optimization includes controlling moisture (anhydrous conditions) and temperature (room temperature, 90 min) to minimize side reactions like hydrolysis . For precursors, methylation and hydroxylation steps on benzoyl chloride derivatives may require protecting groups (e.g., silyl ethers) to prevent undesired substitutions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm methyl (δ ~2.3 ppm for CH), hydroxyl (broad δ ~10-12 ppm), and acyl chloride (δ ~170 ppm for carbonyl) groups. Compare with NIST spectral libraries for analogous compounds (e.g., 3,5-dichlorobenzoyl chloride) to validate shifts .

- IR : A strong C=O stretch near 1770 cm and O-H stretch (if unreacted) near 3200 cm are diagnostic. Absence of carboxylic acid peaks (~1700 cm) confirms complete chlorination .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (impervious gloves, sealed goggles) due to its corrosive nature and potential release of HCl vapor. Work in a fume hood to avoid inhalation risks. In case of exposure, immediate decontamination with water is required, and medical attention is advised for ingestion/inhalation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-hydroxy and 3,5-dimethyl groups influence reactivity in nucleophilic acyl substitution?

- Methodological Answer : The hydroxyl group at the 2-position increases electrophilicity of the carbonyl via intramolecular hydrogen bonding but may sterically hinder nucleophilic attack. Methyl groups at 3,5-positions create steric bulk, slowing reactions with bulky nucleophiles (e.g., amines). Kinetic studies using varying nucleophiles (e.g., thiocyanate in acetone) under controlled conditions can quantify these effects .

Q. How can contradictions in reported synthetic yields be resolved?

- Methodological Answer : Discrepancies often arise from impurities in precursors (e.g., residual hydroxyl groups) or variations in chlorination efficiency. Use single-factor experiments (e.g., varying oxalyl chloride stoichiometry, reaction time) to identify critical parameters. Analytical HPLC or GC-MS can track intermediate purity .

Q. What strategies stabilize this compound against hydrolysis during storage?

- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C to minimize moisture exposure. Solvent choice (e.g., dry DCM) and molecular sieves can extend shelf life. Stability assays under accelerated conditions (e.g., 40°C/75% RH) quantify degradation rates .

Q. How does the compound’s stability in polar vs. non-polar solvents affect its application in peptide coupling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.